molecular formula C12H12O2 B7948813 Prop-2-enyl 3-phenylprop-2-enoate

Prop-2-enyl 3-phenylprop-2-enoate

Cat. No.: B7948813
M. Wt: 188.22 g/mol
InChI Key: KCMITHMNVLRGJU-UHFFFAOYSA-N
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Description

Prop-2-enyl 3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a prop-2-enyl group (an allyl group) and a 3-phenylprop-2-enoate group (a cinnamate ester)

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl 3-phenylprop-2-enoate can be synthesized through the carbonylation of allylic halides and prop-2-en-1-ol catalyzed by triethylphosphine complexes of rhodium . The reaction typically involves the use of ethanol as a solvent, and the catalyst is formed in situ from rhodium acetate and triethylphosphine. The reaction conditions include moderate temperatures and pressures, and the product is obtained in good yields.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of high-pressure reactors and advanced catalytic systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The allylic position is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cinnamic acid or benzaldehyde derivatives.

    Reduction: Formation of cinnamyl alcohol.

    Substitution: Formation of substituted cinnamate esters.

Scientific Research Applications

Prop-2-enyl 3-phenylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-enyl 3-phenylprop-2-enoate involves its interaction with various molecular targets. For instance, it can act as an antitubulin agent, inhibiting tubulin polymerization and disrupting microtubule dynamics . This mechanism is particularly relevant in its antiproliferative activity against cancer cells.

Comparison with Similar Compounds

Prop-2-enyl 3-phenylprop-2-enoate can be compared with other cinnamate esters and allylic compounds:

    Cinnamyl acetate: Similar structure but with an acetate group instead of a prop-2-enyl group.

    Cinnamic acid: The acid form of the ester, lacking the prop-2-enyl group.

    Allyl cinnamate: Similar structure but with an allyl group instead of a prop-2-enyl group.

These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific ester linkage and the presence of both allylic and cinnamate functionalities, which confer distinct chemical and biological properties .

Properties

IUPAC Name

prop-2-enyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMITHMNVLRGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047509
Record name Allyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866-31-5
Record name Allyl cinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1866-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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